molecular formula C22H24N2O2 B2501538 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide CAS No. 851405-34-0

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide

Cat. No.: B2501538
CAS No.: 851405-34-0
M. Wt: 348.446
InChI Key: TWVZKHORFLOONY-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is a chemical compound that belongs to the class of quinoline-based amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide typically involves the formation of the quinoline core followed by the attachment of the butanamide moiety. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Pfitzinger Reaction: This involves the reaction of isatin with a ketone under basic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods, such as:

    Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.

    Solvent-Free Reactions: These reactions minimize the use of harmful solvents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
  • N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
  • N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

Uniqueness

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is unique due to its specific structural features, such as the presence of the phenylbutanamide moiety, which can impart distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-10-11-18-15-19(22(26)24-20(18)14-16)12-13-23-21(25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVZKHORFLOONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322547
Record name N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851405-34-0
Record name N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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